7-Bromo-5-methylchroman-4-amine
Description
7-Bromo-5-methylchroman-4-amine is a heterocyclic compound that belongs to the chromanone family Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
7-bromo-5-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12BrNO/c1-6-4-7(11)5-9-10(6)8(12)2-3-13-9/h4-5,8H,2-3,12H2,1H3 |
InChI Key |
DBQGXEWWFAYWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(CCO2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methylchroman-4-amine typically involves the bromination of a chromanone precursor followed by amination. One common method includes the bromination of 5-methylchroman-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-methylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 5-methylchroman-4-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 5-Methylchroman-4-amine.
Substitution: Various substituted chroman-4-amines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Aldosterone Synthase Inhibition
One of the prominent applications of 7-Bromo-5-methylchroman-4-amine is its role as an aldosterone synthase inhibitor. Aldosterone synthase is involved in the regulation of blood pressure and electrolyte balance, making it a target for treating conditions such as hypertension and heart failure. Research indicates that compounds inhibiting this enzyme can help alleviate various diseases by lowering aldosterone levels, which is beneficial in managing renal diseases, diabetic nephropathy, and cardiovascular disorders .
Sirtuin Inhibition
Another significant application is the inhibition of Sirtuin 2 (Sirt2), an enzyme associated with aging and various diseases, including cancer. Studies have shown that derivatives of chroman-4-one, including this compound, exhibit selective inhibition of Sirt2 activity. This inhibition has been linked to reduced proliferation of cancer cells, suggesting potential therapeutic applications in oncology .
Cancer Research
Anticancer Properties
Research has demonstrated that this compound derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with specific substitutions on the chroman scaffold have shown significant reductions in the proliferation of breast and lung cancer cells . The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells, which highlights the compound's potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications at different positions on the chroman ring can lead to variations in biological activity. For example, substituents such as alkyl groups at the 2-position have been associated with enhanced selectivity towards cancer cell lines .
Synthesis and Characterization
The synthesis of this compound typically involves bromination reactions and subsequent amination steps. These synthetic pathways allow for the introduction of various functional groups that can enhance biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Data Table: Summary of Biological Activities
| Compound | Target Enzyme | Biological Activity | IC50 Value (µM) |
|---|---|---|---|
| This compound | Aldosterone Synthase | Inhibition leading to reduced aldosterone levels | Not specified |
| Derivative A | Sirtuin 2 | Selective inhibition with anticancer properties | Low µM range |
| Derivative B | Various cancer cell lines | Induces apoptosis and cell cycle arrest | Not specified |
Case Studies
-
Inhibition of Aldosterone Synthase
A study demonstrated that specific modifications on chroman derivatives could significantly inhibit aldosterone synthase activity, leading to therapeutic benefits in animal models of hypertension . -
Cancer Cell Proliferation
Another investigation focused on a series of chroman derivatives, including this compound, which showed promising results in reducing proliferation rates in breast cancer cell lines through targeted apoptosis mechanisms . -
Sirtuin Inhibitors in Cancer Therapy
Recent research highlighted the development of Sirt2-selective inhibitors based on chroman scaffolds, showing potential for use as novel anticancer agents due to their ability to modulate cellular pathways involved in tumor progression .
Mechanism of Action
The mechanism of action of 7-Bromo-5-methylchroman-4-amine involves its interaction with specific molecular targets. The bromine atom and amine group allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Chroman-4-one: Lacks the bromine and methyl groups, resulting in different reactivity and biological activity.
5-Methylchroman-4-amine: Similar structure but without the bromine atom, leading to different chemical properties.
7-Bromo-4-chloro-1H-indazol-3-amine: Another brominated heterocyclic compound with distinct biological activities
Uniqueness: Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and other scientific fields .
Biological Activity
7-Bromo-5-methylchroman-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the chroman family, characterized by a chroman ring with a bromine atom at the 7-position and a methyl group at the 5-position. This unique structure is believed to contribute to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C10H10BrN |
| Molecular Weight | 241.1 g/mol |
| Structure | Chemical Structure |
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory processes. In vitro studies demonstrate that it can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as a therapeutic agent for inflammatory diseases .
Anticancer Properties
The anticancer activity of this compound has been explored in various cancer cell lines. Notably, it has shown effectiveness in inhibiting the proliferation of breast and lung cancer cells. A study reported an IC50 value of approximately 2.25 μM against specific cancer cell lines, indicating potent activity . The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in malignant cells.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits aldose reductase (ARL2), an enzyme involved in glucose metabolism that contributes to diabetic complications. This inhibition is significant as it suggests a role in managing diabetes-related conditions .
- Reactive Oxygen Species (ROS) Modulation : It has been observed that this compound can modulate oxidative stress by scavenging free radicals, thereby protecting cells from oxidative damage .
- Cell Signaling Pathways : The compound influences various signaling pathways related to inflammation and cancer progression, including NF-kB and MAPK pathways, further highlighting its therapeutic potential.
Case Studies
Several studies have investigated the biological activity of this compound:
- In vitro Study on Cancer Cells : A study assessed the effect of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, demonstrating significant reduction in cell viability and induction of apoptosis through caspase activation pathways .
- Diabetes Model : In diabetic rat models, administration of this compound resulted in decreased blood glucose levels and reduced oxidative stress markers, indicating its potential as a therapeutic agent for diabetes management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
